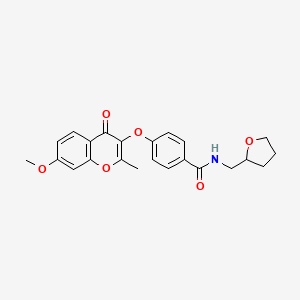

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-14-22(21(25)19-10-9-17(27-2)12-20(19)29-14)30-16-7-5-15(6-8-16)23(26)24-13-18-4-3-11-28-18/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQDQSWKVZIHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a synthetic organic molecule belonging to the class of benzamides, characterized by a chromenone core. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 397.45 g/mol. It contains a chromenone structure, which is often associated with various biological activities including antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives, including various substituted benzamides. In vitro evaluations have indicated that compounds similar to 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide exhibit significant cytotoxic effects against several cancer cell lines.

- Cell Line Studies :

- Mechanism of Action :

Anti-inflammatory Activity

Chromone derivatives are also recognized for their anti-inflammatory properties :

-

In Vivo Studies :

- Experimental models using carrageenan-induced paw edema have shown that certain derivatives exhibit significant anti-inflammatory effects, with inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac sodium .

- For example, a study reported that some derivatives achieved up to 65% inhibition after six hours post-administration .

- Mechanism Insights :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Activity Type | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 6.40 | Effective against MCF-7 cell line |

| Compound B | Anticancer | 22.09 | Effective against A549 cell line |

| Compound C | Anti-inflammatory | 65% inhibition | Comparable to diclofenac sodium |

Case Studies

Several case studies have been conducted that explore the biological activity of chromone derivatives:

-

Study on Anticancer Properties :

- A comprehensive study synthesized various chromone derivatives and evaluated their cytotoxicity against multiple cancer cell lines.

- The findings indicated a strong correlation between structural modifications and enhanced anticancer activity, suggesting that further optimization could lead to more effective therapeutic agents .

- Research on Anti-inflammatory Effects :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Chromenone Cores

- Trimethoxyphenyl-4H-chromen Derivatives :

These compounds exhibit potent anticancer activity via apoptosis induction and modulation of protein kinases. Unlike the target compound, which has a single methoxy group, trimethoxyphenyl derivatives show enhanced activity due to multiple electron-donating substituents. However, increased hydrophobicity may reduce solubility . - 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate Derivatives :

Substitution with sulfonate and thiophene groups enhances antioxidant and cytotoxic activities. The thiophene ring improves π-π stacking interactions with biological targets, while the sulfonate group increases water solubility. The target compound’s THF group may offer a balance between solubility and membrane permeability .

Benzamide Derivatives with Heterocyclic Moieties

- 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide: This compound combines a chromenone core with a thiazole-linked benzamide. The target compound’s THF substituent may provide conformational flexibility, which is absent in rigid thiazole-containing analogs .

- N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide :

The trifluoromethyl-oxadiazole group enhances metabolic stability and binding affinity to hydrophobic pockets. In contrast, the target compound’s methoxy and methyl groups prioritize electron donation over halogen-based interactions .

Pharmacological and Physicochemical Properties

Key Structural Insights

- Electron-Donating Groups: The 7-methoxy and 2-methyl groups on the chromenone core align with studies showing that electron-donating substituents enhance fluorescence and bioactivity via ICT mechanisms .

- Tetrahydrofuran Substituent : Compared to analogs with rigid heterocycles (e.g., thiazole, oxadiazole), the THF group may improve pharmacokinetics by balancing lipophilicity and solubility .

- Benzamide Linkage : The amide bond provides metabolic stability, while the THF-methyl group introduces steric bulk that could influence receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.